molecular formula C16H16O3 B4395560 2-(benzyloxy)-3-ethoxybenzaldehyde

2-(benzyloxy)-3-ethoxybenzaldehyde

Cat. No.: B4395560
M. Wt: 256.30 g/mol
InChI Key: QPOIBFQNRYMSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-3-ethoxybenzaldehyde is a benzaldehyde derivative of significant interest in scientific research, primarily serving as a versatile chemical synthon and a key intermediate in organic and medicinal chemistry synthesis. The compound is part of a class of (benzyloxy)benzaldehydes that are recognized as important precursors in the design of novel inhibitors, such as for HIV-1 integrase . Furthermore, structurally similar benzaldehyde derivatives are utilized in the synthesis of complex heterocyclic scaffolds, including benzo[6,7]oxepino[4,3,2-cd]isoindol-2(1H)-one compounds, which are investigated as potent Brd4 bromodomain inhibitors for potential anti-cancer therapeutics . The benzyloxy and ethoxy substituents on the aromatic ring contribute to the molecule's properties, influencing its role in supramolecular assembly through various intermolecular interactions like C–H···O hydrogen bonding and π-π stacking, which is relevant for materials science and crystal engineering . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-ethoxy-2-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-18-15-10-6-9-14(11-17)16(15)19-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOIBFQNRYMSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(benzyloxy)-3-ethoxybenzaldehyde is best understood through comparative analysis with analogous benzaldehyde derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituent Positions & Groups Key Properties/Applications Reference Evidence
This compound 2-benzyloxy, 3-ethoxy High reactivity in aldol condensation; intermediate in drug synthesis .
4-(Benzyloxy)-2-(methoxymethyl)benzaldehyde 4-benzyloxy, 2-methoxymethyl Increased steric hindrance; used in polymer chemistry .
2-Ethoxy-5-fluoro-3-methylbenzaldehyde 2-ethoxy, 5-fluoro, 3-methyl Enhanced electrophilicity due to fluorine; anticancer research .
3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde 3-methoxy, 4-oxazolidinone-propoxy Antibacterial activity via oxazolidinone moiety .
4-(Benzyloxy)-3-phenethoxybenzaldehyde 4-benzyloxy, 3-phenethoxy Bulky phenethoxy group reduces solubility; photodynamic therapy .

Key Comparative Insights

Substituent Position and Reactivity: The 2-benzyloxy-3-ethoxy substitution in the target compound allows for balanced electronic effects (benzyloxy as electron-donating, ethoxy as weakly electron-donating), making it versatile in reactions like Knoevenagel condensations. In contrast, 4-(benzyloxy)-2-(methoxymethyl)benzaldehyde () exhibits steric hindrance from the methoxymethyl group, limiting its utility in sterically demanding reactions . 2-Ethoxy-5-fluoro-3-methylbenzaldehyde () demonstrates enhanced electrophilicity at the aldehyde due to the electron-withdrawing fluorine, enabling faster nucleophilic additions compared to the target compound .

Biological Activity: The oxazolidinone-propoxy group in 3-methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde () confers antibacterial properties by targeting bacterial ribosomes, a mechanism absent in the target compound .

Physicochemical Properties: 4-(Benzyloxy)-3-phenethoxybenzaldehyde () has reduced solubility in polar solvents due to its bulky phenethoxy group, whereas the target compound’s ethoxy group maintains moderate solubility in ethanol and DMSO .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzyloxy)-3-ethoxybenzaldehyde
Reactant of Route 2
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2-(benzyloxy)-3-ethoxybenzaldehyde

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